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Introduction
Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble

organoselenium compound with a multifaceted mechanism of action, primarily centered around

its potent antioxidant and anti-inflammatory properties. It functions as a mimic of glutathione

peroxidase (GPx), a key enzyme in the cellular defense against oxidative stress.[1][2][3] By

catalyzing the reduction of hydroperoxides and peroxynitrites, ebselen protects cells from

oxidative damage.[1][2] Furthermore, ebselen modulates critical signaling pathways, including

the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways,

which are pivotal in inflammatory processes.[1][3] This unique combination of activities has

positioned ebselen as a promising therapeutic candidate for a range of human diseases.

Clinical trials have been conducted to evaluate the safety and efficacy of ebselen in various

conditions, including noise-induced hearing loss, Meniere's disease, bipolar disorder, and acute

ischemic stroke.[4][5][6][7] These studies have provided valuable insights into its clinical

pharmacology, potential therapeutic benefits, and safety profile.

These application notes provide a detailed overview of the experimental design and protocols

for conducting clinical trials with ebselen in humans, aimed at guiding researchers and drug

development professionals in this field.
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Signaling Pathways Modulated by Ebselen
Ebselen exerts its therapeutic effects by modulating key intracellular signaling pathways

involved in inflammation and apoptosis.
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I. Clinical Trial Design and Protocols
This section outlines the experimental design and protocols for conducting clinical trials with

ebselen across various indications.

Phase 2a Clinical Trial for Noise-Induced Hearing Loss
Objective: To assess the safety, tolerability, and efficacy of ebselen in preventing temporary

threshold shift (TTS) induced by acoustic overexposure.

Experimental Workflow:
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Inclusion Criteria Exclusion Criteria

Healthy adults aged 18-31 years.[2]

History of significant cardiovascular, pulmonary,

hepatic, renal, hematologic, gastrointestinal,

endocrine, immunologic, dermatologic,

neurologic, or psychiatric disease.[8]

Normal hearing thresholds.
History or presence of alcoholism or drug abuse

within the past 2 years.[8]

Willingness to comply with study procedures.
Hypersensitivity or idiosyncratic reaction to

compounds related to ebselen.[8]

Use of any prescription medication within 14

days prior to or during the study (with the

exception of hormonal contraceptives).[8]

Dosing Regimen: Participants are randomized to receive oral ebselen at doses of 200 mg, 400

mg, or 600 mg, or a matching placebo, administered twice daily for 4 days.[2] The treatment

begins 2 days before the calibrated sound challenge.[2]

Experimental Protocol: Pure Tone Audiometry

Baseline Measurement: Conduct pure tone audiometry in a sound-attenuating booth prior to

the first dose of the study drug to establish baseline hearing thresholds at frequencies of

0.25, 0.5, 1, 2, 3, 4, 6, and 8 kHz.

Acoustic Challenge: On day 3 of treatment, expose participants to a calibrated sound

challenge consisting of 4 hours of pre-recorded music delivered via insert earphones at

approximately 100 dBA.[4]

Post-Exposure Measurement: Measure hearing thresholds again at 15 minutes post-

exposure to determine the temporary threshold shift (TTS).[2]

Primary Outcome: The primary efficacy endpoint is the mean TTS at 4 kHz.[2]

Quantitative Data Summary:
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Treatment
Group

Mean TTS at 4
kHz (dB)

Standard Error
(SE)

% Reduction
vs. Placebo

p-value

Placebo 4.07 0.90 - -

Ebselen 200 mg

BID
3.23 0.91 21% 0.3542

Ebselen 400 mg

BID
1.32 0.91 68% 0.0025

Ebselen 600 mg

BID
3.81 0.90 7% 0.7659

Data from the Phase 2 trial for noise-induced hearing loss.[2][4]

Phase 2b/3 Clinical Trial for Meniere's Disease
Objective: To evaluate the safety and efficacy of ebselen in reducing the symptoms of

Meniere's disease, including vertigo, hearing loss, and tinnitus.

Inclusion and Exclusion Criteria:

Inclusion Criteria Exclusion Criteria

Adults aged 18-75 years with a diagnosis of

probable or definite Meniere's Disease.[9][10]

Current or recent use of ototoxic medications

(e.g., cisplatin, aminoglycosides).[10]

Active symptoms within the 3 months prior to

enrollment.[9]

History of significant middle ear or inner ear

surgery in the affected ear.[10]

Hearing loss of >30 dBHL at 250, 500, or 1000

Hz.[9]

Significant cardiovascular, pulmonary, hepatic,

renal, or other systemic diseases.[10]

Type A tympanogram at screening.[10]
Hypersensitivity to ebselen or related

compounds.[10]

Dosing Regimen: Participants are randomized to receive oral ebselen (e.g., 400 mg twice

daily) or placebo for a specified duration (e.g., 28 days), with follow-up assessments.[5][6]
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Experimental Protocol: Efficacy Assessments

Pure Tone Audiometry (PTA): Assess hearing thresholds at baseline and follow-up visits to

measure changes in low-frequency hearing. A clinically relevant improvement is defined as a

≥10 dB gain from baseline at one or more low frequencies.[5][7]

Words-in-Noise (WIN) Test: Evaluate speech discrimination in the presence of background

noise. A clinically relevant improvement is defined as a ≥10% increase in word recognition

from baseline.[5][7]

Vertigo and Tinnitus Questionnaires: Administer validated questionnaires such as the Vertigo

Symptoms Scale (VSS) and the Tinnitus Functional Index (TFI) to assess patient-reported

outcomes.[7]

Quantitative Data Summary (Phase 2b):

Outcome
Measure

Ebselen 400
mg BID

Placebo
Relative
Improvement

p-value

PTA (≥10 dB

gain at one low

frequency)

61% 37% 65% <0.023

WIN (≥10%

increase in word

recognition)

75% 56% 34% <0.060

Data from the Phase 2b trial for Meniere's disease at 8 weeks.[5][7]

Phase 2a Clinical Trial for Bipolar Disorder (Mania or
Hypomania)
Objective: To assess the efficacy and safety of ebselen as an add-on treatment for the

stabilization of manic or hypomanic symptoms in patients with bipolar disorder.

Inclusion and Exclusion Criteria:
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Inclusion Criteria Exclusion Criteria

Inpatients or outpatients aged 18-70 years

experiencing mania or hypomania.[7]

Concomitant use of valproate may be an

exclusion criterion in some analyses.[7]

Meeting diagnostic criteria for a manic or

hypomanic episode.

Other significant psychiatric or medical

conditions.

Dosing Regimen: Participants receive ebselen (e.g., 600 mg twice daily) or placebo as an add-

on to their usual medication for 3 weeks.[7][11]

Experimental Protocol: Efficacy Assessment

Young Mania Rating Scale (YMRS): A clinician-rated 11-item scale to assess the severity of

manic symptoms. The total score ranges from 0 to 60, with higher scores indicating more

severe mania.[12][13] The primary outcome is the change in YMRS score from baseline to

the end of treatment.[14]

Other Rating Scales: Secondary outcomes may include the Altman Self-Rating Mania

(ASRM) Scale and the Clinical Global Impression-Severity (CGI-S) scale.[14]

Quantitative Data Summary:

Outcome
Measure (at 3
weeks)

Ebselen (600
mg BD)

Placebo
Adjusted Mean
Difference
(95% CI)

p-value

YMRS Score Lower Higher
-1.71 (-5.34 to

1.91)
0.35

CGI-S Score Lower Higher
-0.58 (-1.14 to

-0.03)
0.04

Data from the Phase 2a trial for bipolar disorder.[7][11]

Clinical Trial for Acute Ischemic Stroke
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Objective: To evaluate the efficacy of ebselen in improving outcomes after an acute ischemic

stroke.

Inclusion and Exclusion Criteria:

Inclusion Criteria Exclusion Criteria

Patients with a diagnosis of acute ischemic

stroke.

Treatment cannot be initiated within 48 hours of

stroke onset.

Ability to receive oral medication. Other contraindications to the study drug.

Dosing Regimen: Oral administration of ebselen granules (150 mg twice daily) or placebo is

initiated as early as possible (ideally within 24 hours) after stroke onset and continued for 2

weeks.[3][15]

Experimental Protocol: Efficacy Assessment

Glasgow Outcome Scale (GOS): A 5-point scale to assess global functional outcome. The

categories are: Dead, Vegetative State, Severe Disability, Moderate Disability, and Good

Recovery.[16][17] The primary endpoint is the GOS score at 1 and 3 months post-stroke.[3]

[18]

Other Neurological Scales: Secondary outcomes can be assessed using the modified

Mathew Scale and the modified Barthel Index.[3]

Quantitative Data Summary:

Outcome at 1
Month

Ebselen Placebo p-value

Significantly Better

Outcome (Wilcoxon

rank sum test)

Yes No 0.023

Data from a placebo-controlled, double-blind clinical trial in acute ischemic stroke.[7][18]
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II. Pharmacokinetic and Safety Monitoring Protocols
Pharmacokinetic Analysis
Objective: To characterize the pharmacokinetic profile of ebselen and its major metabolites in

humans.

Experimental Workflow:

Single/Multiple Dosing

Serial Blood Sampling

Plasma Separation

Sample Storage (-80°C)

LC-MS/MS Analysis

PK Parameter Calculation

Click to download full resolution via product page

Protocol for Blood Sample Collection and Processing:

Collection: Collect whole blood samples into sodium heparin tubes at pre-defined time points

before and after drug administration.[19]
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Processing: Centrifuge the blood samples at approximately 3,000 x g for 15 minutes in a

refrigerated centrifuge to separate the plasma.[19]

Storage: Aliquot the plasma into labeled cryovials and store at -80°C until analysis.[19]

Protocol for LC-MS/MS Analysis:

Sample Preparation: Precipitate plasma proteins using acetonitrile.[20]

Chromatography: Separate ebselen and its metabolites using a C18 reversed-phase column

with a suitable mobile phase gradient.[20]

Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer in

multiple reaction monitoring (MRM) mode.[21]

Quantification: Use a stable isotope-labeled internal standard to correct for matrix effects and

ensure accurate quantification.[20]

Pharmacokinetic Parameters: Calculate standard pharmacokinetic parameters including Cmax

(maximum concentration), Tmax (time to maximum concentration), AUC (area under the

concentration-time curve), and t1/2 (half-life).[22]

Quantitative Data Summary (Single Ascending Dose Study):

Dose (mg) Cmax (ng/mL)
AUC0-t
(ng*hr/mL)

Tmax (hours) t1/2 (hours)

200 30.3 117.4 1.5 6.4

400 - - - -

800 - - - -

1600 83.4 880.6 2.3 16.7

Mean pharmacokinetic parameters of ebselen in healthy volunteers.[22]

Safety Monitoring
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Objective: To monitor and manage the safety of participants throughout the clinical trial.

Protocol for Safety Monitoring:

Adverse Event (AE) Monitoring: Systematically collect, document, and report all adverse

events, regardless of their perceived relationship to the study drug.

Clinical Laboratory Tests: Perform regular monitoring of hematology, serum chemistry, and

urinalysis to detect any potential drug-related toxicities.

Vital Signs and Physical Examinations: Conduct regular assessments of vital signs and

perform physical examinations to monitor the overall health of the participants.

Data and Safety Monitoring Board (DSMB): For larger, multi-center trials, establish an

independent DSMB to periodically review safety and efficacy data.[23]

Safety Findings from Clinical Trials: Across multiple clinical trials, ebselen has been generally

well-tolerated at the doses studied.[2][4] No significant differences in hematological, serum

chemistry, or radiological assessments were observed between ebselen and placebo groups in

the noise-induced hearing loss trial.[2] Adverse events in the bipolar disorder trial were

comparable between the ebselen and placebo groups and were generally mild.[7]

Conclusion
Ebselen is a promising investigational drug with a well-characterized mechanism of action and

a favorable safety profile demonstrated in several clinical trials. The application notes and

protocols provided herein offer a comprehensive guide for researchers and drug development

professionals planning to conduct clinical trials with ebselen. Adherence to these detailed

methodologies will be crucial for generating robust and reliable data to further elucidate the

therapeutic potential of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.nei.nih.gov/grants-and-training/policies-and-procedures/guidelines-data-and-safety-monitoring-clinical-trials
https://www.benchchem.com/product/b1671040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573436/
https://pubmed.ncbi.nlm.nih.gov/14757132/
https://www.benchchem.com/product/b1671040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573436/
https://www.benchchem.com/product/b1671040?utm_src=pdf-body
https://www.prnewswire.com/news-releases/sound-pharmaceuticals-announces-positive-topline-results-from-the-spi-1005-phase-2b-menieres-disease-clinical-trial-300874185.html
https://www.benchchem.com/product/b1671040?utm_src=pdf-body
https://www.benchchem.com/product/b1671040?utm_src=pdf-body
https://www.benchchem.com/product/b1671040?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Ebselen inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-
p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-
terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC
[pmc.ncbi.nlm.nih.gov]

3. Ebselen, a multi-target compound: its effects on biological processes and diseases |
Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

4. Ebselen inhibits p38 mitogen-activated protein kinase-mediated endothelial cell death by
hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Sound Pharmaceuticals announces positive topline results from the SPI-1005 Phase 2b
Meniere's Disease clinical trial [prnewswire.com]

8. ClinicalTrials.gov [clinicaltrials.gov]

9. Sound Pharma Reports Positive Phase 3 Results for Meniere’s Disease Treatment with
SPI-1005 [synapse.patsnap.com]

10. researchgate.net [researchgate.net]

11. Ebselen abrogates TNFα induced pro‐inflammatory response in glioblastoma - PMC
[pmc.ncbi.nlm.nih.gov]

12. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]

13. psychology-tools.com [psychology-tools.com]

14. A phase 2a randomised, double-blind, placebo-controlled, parallel-group, add-on clinical
trial of ebselen (SPI-1005) as a novel treatment for mania or hypomania - PMC
[pmc.ncbi.nlm.nih.gov]

15. myavaa.org [myavaa.org]

16. A Manual for the Glasgow Outcome Scale-Extended Interview - PMC
[pmc.ncbi.nlm.nih.gov]

17. A Manual for the Glasgow Outcome Scale-Extended Interview - PubMed
[pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14713291/
https://pubmed.ncbi.nlm.nih.gov/14713291/
https://pubmed.ncbi.nlm.nih.gov/14713291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573436/
https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/abs/ebselen-a-multitarget-compound-its-effects-on-biological-processes-and-diseases/CE421263851A7F21972A7D49C8BB7574
https://www.cambridge.org/core/journals/expert-reviews-in-molecular-medicine/article/abs/ebselen-a-multitarget-compound-its-effects-on-biological-processes-and-diseases/CE421263851A7F21972A7D49C8BB7574
https://pubmed.ncbi.nlm.nih.gov/14757132/
https://pubmed.ncbi.nlm.nih.gov/14757132/
https://www.researchgate.net/publication/318431992_Safety_and_efficacy_of_ebselen_for_the_prevention_of_noise-induced_hearing_loss_A_randomised_double-blind_placebo-controlled_phase_2_trial
https://www.researchgate.net/publication/344222309_A_phase_2a_randomised_double-blind_placebo-controlled_parallel-group_add-on_clinical_trial_of_ebselen_SPI-1005_as_a_novel_treatment_for_mania_or_hypomania
https://www.prnewswire.com/news-releases/sound-pharmaceuticals-announces-positive-topline-results-from-the-spi-1005-phase-2b-menieres-disease-clinical-trial-300874185.html
https://www.prnewswire.com/news-releases/sound-pharmaceuticals-announces-positive-topline-results-from-the-spi-1005-phase-2b-menieres-disease-clinical-trial-300874185.html
https://clinicaltrials.gov/study/NCT01452607
https://synapse.patsnap.com/article/sound-pharma-reports-positive-phase-3-results-for-meniereE28099s-disease-treatment-with-spi-1005
https://synapse.patsnap.com/article/sound-pharma-reports-positive-phase-3-results-for-meniereE28099s-disease-treatment-with-spi-1005
https://www.researchgate.net/publication/10657225_Selenium_regulates_transcription_factor_NF-kB_activation_during_the_acute_phase_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC5527871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5527871/
https://dcf.psychiatry.ufl.edu/files/2011/05/Young-Mania-Rating-Scale-Measure-with-background.pdf
https://psychology-tools.com/test/young-mania-rating-scale
https://pmc.ncbi.nlm.nih.gov/articles/PMC7683468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7683468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7683468/
http://myavaa.org/documents/conferences/2009/joint-meeting-presentations/wednesday/Lynch_NIHL_SPI_1005_ClinicalTesting.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390784/
https://pubmed.ncbi.nlm.nih.gov/33740873/
https://pubmed.ncbi.nlm.nih.gov/33740873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Ebselen in acute ischemic stroke: a placebo-controlled, double-blind clinical trial.
Ebselen Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

19. fda.gov [fda.gov]

20. Quantification of the major circulating metabolite of BS1801, an ebselen analog, in
human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

21. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and
Plasma - PMC [pmc.ncbi.nlm.nih.gov]

22. publications.sto.nato.int [publications.sto.nato.int]

23. Guidelines for Data and Safety Monitoring of Clinical Trials | National Eye Institute
[nei.nih.gov]

To cite this document: BenchChem. [Ebselen Clinical Trials in Humans: Application Notes
and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671040#experimental-design-for-ebselen-clinical-
trials-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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